molecular formula C5H7N5O B13113298 6-Amino-5,7-dihydro-4H-purin-2-ol

6-Amino-5,7-dihydro-4H-purin-2-ol

Cat. No.: B13113298
M. Wt: 153.14 g/mol
InChI Key: HLCKSJMKXNAVQA-UHFFFAOYSA-N
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Description

6-Amino-5,7-dihydro-4H-purin-2-ol is a high-purity, synthetic purine derivative designed for advanced chemical and biochemical research. As a key member of the purine family—a class of heterocyclic aromatic compounds comprising fused pyrimidine and imidazole rings—this compound serves as a valuable precursor and building block in organic synthesis and medicinal chemistry . Purines are fundamental to numerous biological processes, forming the core structure of nucleobases like adenine and guanine found in DNA and RNA, as well as critical molecules such as ATP . Researchers can utilize this chemical scaffold to develop and explore a diverse array of bioactive molecules through various chemical modifications, including benzoylation, alkylation, halogenation, and amination . Its core structure makes it a compound of interest for synthesizing novel molecules with potential bio-evaluation profiles, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . In the field of materials science, purine derivatives have demonstrated significant utility as corrosion inhibitors for mild steel in acidic environments, where their molecular structure facilitates effective adsorption onto metal surfaces . Provided as a white to beige powder, this compound is intended for laboratory research applications. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

6-amino-3,4,5,7-tetrahydropurin-2-one

InChI

InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1-2,4H,(H,7,8)(H3,6,9,10,11)

InChI Key

HLCKSJMKXNAVQA-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1)C(=NC(=O)N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Purine (B94841) Nucleus Construction

The synthesis of the fundamental purine structure relies on several well-established strategies that build the fused heterocyclic system from simpler precursors. These methods offer versatility in introducing various substituents onto the final purine core.

Cyclo-condensation reactions build the purine ring system by forming multiple bonds, often in a sequential or one-pot manner from acyclic or partially cyclic precursors. In biological systems, the de novo synthesis of purines exemplifies a stepwise cyclo-condensation pathway where the purine ring is assembled piece by piece on a ribose-5-phosphate (B1218738) scaffold. microbenotes.comyoutube.com This process involves a series of ten enzymatic reactions that utilize precursors like amino acids (glycine, aspartate, glutamine), carbon dioxide, and one-carbon units from formyl-tetrahydrofolate to construct the inosine (B1671953) monophosphate (IMP) ring system, which is the parent purine nucleotide. youtube.comlibretexts.org Chemical syntheses can mimic this logic by condensing simpler molecules to build the fused-ring structure.

Ring-closure reactions are pivotal in the final step of many purine syntheses, where an intermediate is cyclized to form either the pyrimidine (B1678525) or the imidazole (B134444) portion of the final structure. acs.orgcolumbia.edu This strategy is prominent in syntheses that start from a pre-formed ring. For instance, an appropriately substituted imidazole can undergo ring closure with a one-carbon source to form the pyrimidine ring, while a substituted pyrimidine can be cyclized to complete the imidazole ring. pharmaguideline.commdpi.com The specific reagents used for the ring closure determine the substitution pattern of the final purine.

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a highly versatile and prebiotically significant precursor for the synthesis of a wide array of nitrogenous heterocycles, including purines. nih.govnih.govwikipedia.org Its unique structure, featuring vicinal amino and cyano groups, allows for diverse cyclization pathways.

One common strategy involves the condensation of DAMN with isocyanates or isothiocyanates. rsc.orgresearchgate.net For example, the reaction between DAMN and phenyl isothiocyanate yields a thiourea (B124793) derivative, which can be further reacted to form 8-mercaptopurine derivatives. researchgate.net Similarly, condensation with aryl isocyanates produces urea (B33335) derivatives. These intermediates can then react with aldehydes in the presence of a base to yield 8-oxo-6-carboxamido-1,2-dihydropurines, which are often oxidized to the corresponding aromatic 8-oxopurine-6-carboxamides. researchgate.net This multicomponent approach highlights the utility of DAMN in creating complex purine structures. acs.org

Precursor 1Precursor 2Intermediate TypeFinal Product ClassReference
Diaminomaleonitrile (DAMN)Aryl IsocyanateUrea Derivative8-Oxopurine-6-carboxamide rsc.orgresearchgate.net
Diaminomaleonitrile (DAMN)Phenyl IsothiocyanateThiourea Derivative8-Mercaptopurine derivative researchgate.net
Diaminomaleonitrile (DAMN)Trimethyl orthoacetate & α-amino acidsImidazole imino etherAmino acid-decorated purines researchgate.netunitus.it

Urea and its derivatives serve as important one-carbon precursors, typically providing the C2 atom of the purine ring. As mentioned previously, urea derivatives formed from the reaction of DAMN with isocyanates are key intermediates that cyclize to form the purine scaffold. rsc.orgresearchgate.net

Syntheses starting from imidazole precursors are also a major strategy for constructing purines. rsc.orgresearchgate.net This approach involves building the pyrimidine ring onto a pre-existing, functionalized imidazole. For example, 4-aminoimidazole-5-carbaldehyde oximes can be cyclized with orthoesters to yield 7-substituted purines. mdpi.com This method provides a reliable route to purines where substitution on the imidazole ring is established early in the synthetic sequence.

One of the most classical and widely used methods for purine synthesis is the transformation of substituted pyrimidine derivatives. The Traube purine synthesis is a primary example of this strategy. pharmaguideline.com This method typically begins with a 4,5-diaminopyrimidine. The adjacent amino groups on the pyrimidine ring serve as nucleophiles to react with a reagent that provides a single carbon atom, which becomes C8 of the purine. This reaction closes the imidazole ring onto the existing pyrimidine core. pharmaguideline.com Common one-carbon sources for this cyclization step include formic acid, formamide, and chlorocarbonic esters. pharmaguideline.com The specific choice of diaminopyrimidine precursor and the cyclizing agent allows for the synthesis of a wide variety of purine derivatives.

Targeted Synthesis of 6-Amino-5,7-dihydro-4H-purin-2-ol and Related Structures

The target compound, this compound, represents a non-aromatic, reduced form of the purine ring system. Direct synthetic routes specifically for this dihydro-isomer are not extensively documented in common literature, which more frequently describes the synthesis of its aromatic counterpart, 6-amino-9H-purin-2-ol (also known as isoguanine). chemsynthesis.comchemsynthesis.com

The synthesis of isoguanine (B23775) (CAS 3373-53-3) can be achieved using the general strategies outlined above, particularly through the transformation of a pyrimidine derivative. A plausible route would involve the cyclization of a 2,4,5-triamino-6-hydroxypyrimidine precursor with a one-carbon source like formic acid, following the principles of the Traube synthesis.

Chemical Modifications of the Purine Nucleus Relevant to this compound

The purine core is a versatile scaffold that can be modified at various positions to generate a diverse range of derivatives. These modifications are essential for tuning the molecule's physicochemical and biological properties.

Alkylation: The nitrogen atoms of the purine ring can be alkylated to introduce various alkyl or aryl groups. N-alkylation can significantly alter the molecule's properties and is often achieved using alkyl halides nih.gov. The position of alkylation (N1, N3, N7, or N9) can be influenced by the reaction conditions and the substitution pattern of the purine ring nih.gov.

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) onto the purine nucleus is a common strategy to create reactive intermediates. For example, 2,6-dichloropurine (B15474) is a widely used starting material that allows for sequential nucleophilic substitution at the C2 and C6 positions nih.gov. These halogenated purines are valuable precursors for further functionalization rsc.org.

Amination: Amino groups can be introduced onto the purine ring, typically via nucleophilic aromatic substitution of a halogen atom rsc.org. This reaction is fundamental for the synthesis of many biologically active purine derivatives, including analogues of adenine (B156593) and guanine (B1146940).

Thiolation and Selenylation: The introduction of sulfur or selenium can be accomplished by reacting a halogenated purine with a suitable nucleophile. For instance, reacting 6-chloropurine (B14466) with sodium hydroselenide or selenourea (B1239437) yields selenopurines nih.gov. Similarly, thiolation can produce compounds like 6-mercaptopurine (B1684380) acs.org. These modifications can significantly impact the molecule's biological activity.

Condensation Reactions: Purines can undergo condensation with various molecules. A notable example is the condensation with activated sugars like ribose to form nucleosides, the building blocks of nucleic acids nih.govwikipedia.org. Condensation of diaminouracils with aldehydes is another route to prepare precursors for 8-substituted xanthine (B1682287) derivatives nih.gov.

Coupling Reactions: Modern organic synthesis employs transition metal-catalyzed cross-coupling reactions to form new C-C or C-heteroatom bonds. Palladium and copper catalysts are frequently used to couple purine derivatives with a wide range of partners, including aryl halides, enabling the synthesis of complex purine structures researchgate.netmdpi.com.

The generation of analogues is crucial for studying structure-activity relationships. The chemical handles on the this compound scaffold, namely the amino and hydroxyl groups, as well as the ring carbons, provide multiple points for derivatization.

Esterification of hydroxyl groups on substituents attached to the purine ring is a common strategy to create prodrugs with improved pharmacokinetic properties nih.gov. By systematically applying the reactions described above—alkylation, amination, coupling, etc.—a library of analogues can be generated from a common purine intermediate. For example, starting from a di-halogenated purine, a diverse set of nucleophiles can be introduced to explore the chemical space around the purine core nih.gov.

Table 3: Summary of Chemical Modifications of the Purine Nucleus

Reaction TypeReagentsPurpose
AlkylationAlkyl halides, Fluoride ion nih.govIntroduce alkyl/aryl groups on nitrogen atoms
HalogenationN-HalosuccinimidesCreate reactive intermediates for further functionalization
AminationAminesIntroduce amino groups via nucleophilic substitution
ThiolationSodium hydrosulfideIntroduce thiol groups
CondensationAldehydes, Sugars nih.govnih.govForm larger structures like nucleosides or fused rings
CouplingOrganometallic reagents, Pd/Cu catalysts researchgate.netForm C-C or C-heteroatom bonds
EsterificationAcid anhydrides nih.govProdrug synthesis, modification of hydroxyl groups

Synthesis of Tricyclic Systems Incorporating Purine Nuclei

The expansion of the bicyclic purine core into a tricyclic architecture is a significant area of medicinal chemistry, as these modifications can lead to novel compounds with unique biological and photophysical properties. mdpi.com The construction of an additional ring fused to the purine system is often achieved through strategies that build upon a pre-existing purine or a closely related precursor, such as a pyrimidine or imidazole. mdpi.comnih.gov Intramolecular cyclization, where a suitably functionalized purine derivative undergoes a ring-closing reaction, represents a powerful and direct approach to these complex heterocyclic systems.

Intramolecular cyclization strategies are pivotal for the efficient synthesis of tricyclic purine analogues. These methods rely on installing a reactive side chain onto the purine nucleus, which then participates in a ring-forming reaction with another part of the purine scaffold. The choice of strategy is dictated by the desired ring system and the available substitution patterns on the purine starting material. Key approaches include oxidative cyclization, transition-metal-catalyzed C-H functionalization, and thermal cyclizations involving reactive intermediates.

Detailed research findings have highlighted several effective intramolecular strategies:

Oxidative Cyclization of Michael-type Adducts: One established method involves the oxidative cyclization of adducts formed from the reaction of 6-aminopyrimidines with electrophilic reagents. For instance, the treatment of 6-alkylamino-uracils with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) yields stable Michael-type adducts. Subsequent oxidative cyclization of these intermediates using nitrobenzene (B124822) as an oxidant leads to the formation of xanthine derivatives, which are tricyclic purine systems. rsc.org This process effectively uses the adduct-forming reagent to introduce the necessary components for the third ring.

Transition Metal-Catalyzed Intramolecular C-H Arylation: Modern synthetic methods have enabled the use of transition-metal catalysis for constructing fused ring systems. Intramolecular C-H arylation of arylamino-iodopyrimidine precursors has been identified as a viable, though not always straightforward, route to (het)aryl-fused 7-deazapurine heterocycles. nih.gov This approach involves the palladium- or copper-catalyzed formation of a new carbon-carbon bond between the purine core and a tethered aryl group.

Thermal Cyclization via Nitrene Intermediates: Another strategy involves the thermal or photochemical cyclization of 5-aryl-6-azidopyrimidines. nih.gov In this reaction, the azide (B81097) group decomposes upon heating or irradiation to form a highly reactive nitrene intermediate. This nitrene can then undergo an intramolecular insertion reaction into a C-H bond of the adjacent aryl group at the 5-position, thereby forming the new fused ring of the tricyclic system.

Cyclization of Functionalized Imidazole Precursors: The synthesis of the purine core itself can be adapted to produce tricyclic systems directly. Starting from ortho-aminocarboximes of imidazole, cyclization with orthoesters can be used to form the pyrimidine ring of the purine system. This method is particularly valuable for the selective synthesis of purine mono-N-oxides, where the cyclization proceeds through a condensation mechanism. mdpi.comresearchgate.net While this primarily forms the purine core, modification of the precursors allows for the concurrent or subsequent formation of a third ring. However, attempts to cyclize certain precursors, such as those derived from 4-hydroxyamino-5-hydroxymethyl-7-methyl-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine, have been noted to fail, highlighting the challenges associated with ring strain in the target tricyclic structure. rsc.org

The following table summarizes various intramolecular cyclization strategies used to create tricyclic systems incorporating a purine or related nucleus.

StrategyPrecursor TypeReagents & ConditionsResulting Tricyclic System
Oxidative Cyclization 6-Alkylamino-5-(triazolin-1-yl)uracilsNitrobenzene, heatXanthine Derivatives
Thermal Cyclization 5-Aryl-6-azidopyrimidinesHeat or UV light(Het)aryl-fused 7-Deazapurines
Transition-Metal Catalysis Arylamino-iodopyrimidinesPalladium or Copper catalyst(Het)aryl-fused 7-Deazapurines
Condensation ortho-Aminocarboxime derivatives of imidazoleOrthoesters (e.g., R'C(OR")3)Purine mono-N-Oxides

Structural Characterization and Conformational Analysis

Spectroscopic Investigations of Purine (B94841) Derivativesrsc.orgnih.gov

Spectroscopic techniques are indispensable tools for elucidating the structural features of purine derivatives. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the molecular framework, functional groups, and molecular weight of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govresearchgate.net

Theoretical calculations, such as those employing Density Functional Theory (DFT), can also predict NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra. nih.govnih.gov The inclusion of solvation effects in these calculations often improves the precision of the predicted chemical shifts. nih.gov

Expected ¹H and ¹³C NMR Chemical Shifts for 6-Amino-5,7-dihydro-4H-purin-2-ol:

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C2-~155-160
C4-~150-155
C5-~110-115
C6-~158-162
C8~7.5-8.0~135-140
NH (imidazole)~10.0-12.0-
NH (pyrimidine)~6.5-7.5-
NH₂~6.0-7.0-

Note: These are estimated values based on data from similar purine derivatives and may vary depending on the solvent and other experimental conditions. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identificationnih.gov

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its amino, carbonyl, and N-H groups.

The spectrum of the closely related isoguanine (B23775), as well as guanine (B1146940), reveals characteristic bands for N-H and C=O stretching. nist.gov Specifically, the N-H stretching vibrations of the amino group typically appear in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the lactam group is expected to produce a strong absorption band around 1670-1700 cm⁻¹. Additionally, N-H bending vibrations and C-N stretching vibrations would be observed in the fingerprint region of the spectrum. The IR spectrum of adenine (B156593), another related purine, also shows characteristic bands for the amino group and the purine ring system. nih.gov

Expected IR Absorption Bands for this compound:

Functional GroupExpected Vibrational Frequency (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
C=O Stretch (Lactam)1670 - 1700
N-H Bend1600 - 1650
C-N Stretch1200 - 1350

Mass Spectrometry for Molecular Weight and Fragmentation Analysisnih.govwikipedia.org

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. wikipedia.org For this compound (molar mass: 151.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. wikipedia.org

The fragmentation of purine derivatives often involves the cleavage of the heterocyclic rings. For amines, a characteristic fragmentation pattern is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.comlibretexts.org In the case of this compound, this could lead to the loss of fragments from the purine ring system. The presence of an odd number of nitrogen atoms in the molecule results in a molecular ion with an odd mass-to-charge ratio, a useful feature in its identification. libretexts.org

Tautomeric Forms and Stability of Purine Systemsmdpi.comnih.gov

Tautomerism, the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton, is a critical aspect of purine chemistry. The biological function and reactivity of purine derivatives are often dictated by the predominant tautomeric form. mdpi.comyoutube.com

Theoretical Studies on N–H Tautomerismmdpi.comnih.gov

Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), have been instrumental in understanding the N-H tautomerism in purine systems. nih.govacs.org For unsubstituted purine, computational studies have shown that the stability of the main NH tautomers increases in the order 1-H < 3-H < 7-H < 9-H. nih.govacs.orgresearchgate.net

In the case of isoguanine, several tautomeric forms are possible due to the migration of protons between the nitrogen atoms of the purine ring and the exocyclic amino and hydroxyl groups. nih.gov The relative stability of these tautomers is influenced by both intramolecular and intermolecular interactions, such as hydrogen bonding. nih.gov Studies on guanine analogues have shown that while the canonical tautomer is remarkably stable, rare tautomers can be stabilized in solution through intermolecular hydrogen bonding. mdpi.com The propensity of 2'-deoxyisoguanosine (B9890) to adopt an enol form has been a subject of significant investigation. nih.gov

Impact of Aromaticity on Tautomer Stabilitynih.govresearchgate.netnih.gov

The stability of different purine tautomers is intrinsically linked to their aromatic character. nih.govresearchgate.net Aromaticity, a property of cyclic, planar molecules with a system of delocalized π-electrons, confers significant stability. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common method used to quantify the degree of aromaticity. nih.gov

In purine systems, the 7H and 9H tautomers, where the mobile proton resides on a nitrogen atom of the five-membered imidazole (B134444) ring, are generally more stable. nih.govacs.orgresearchgate.net This increased stability is attributed to the fact that in these tautomers, both the pyrimidine (B1678525) and imidazole rings contain six π-electrons, thereby satisfying Hückel's rule for aromaticity (4n+2 π-electrons). researchgate.netnih.govstackexchange.com Conversely, in the 1H and 3H tautomers, where the proton is on a nitrogen of the six-membered pyrimidine ring, the electron distribution leads to a deviation from Hückel's rule, resulting in lower aromaticity and consequently, lower stability. researchgate.netnih.gov The presence of substituents on the purine ring can further influence the aromaticity and the tautomeric preferences. nih.gov For instance, an amino group at the C6 position has been shown to increase the aromaticity of both rings in all four major tautomers. researchgate.net

Chiral Properties and Enantiomeric Synthesis of Amino Acid-Purine Conjugates

A thorough review of available scientific literature and chemical databases reveals no specific information regarding the chiral properties of this compound or the enantiomeric synthesis of its amino acid-purine conjugates.

Research in the broader field of purine chemistry often involves the synthesis and analysis of chiral conjugates. For instance, studies have been conducted on the stereochemical aspects of N-(purin-6-yl)dipeptides, where the chirality of amino acid precursors is a key consideration. nih.gov In such cases, synthetic routes are carefully designed to control stereochemistry, and techniques like chiral High-Performance Liquid Chromatography (HPLC) are employed to verify the enantiomeric purity of the final products. nih.govnih.gov These investigations highlight the importance of stereoselectivity in the development of biologically active purine derivatives. nih.govnih.gov

However, specific research detailing the chiral characteristics or the stereoselective synthesis of amino acid conjugates directly involving the this compound scaffold is not present in the currently accessible literature.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting various molecular properties.

Optimized Geometrical Structures

Table 1: Representative Optimized Geometrical Parameters for a Purine (B94841) Analog

Parameter Bond Length (Å) Bond Angle (°)
C-N (pyrimidine ring) 1.33 - 1.38 118 - 122
C-C (pyrimidine ring) 1.39 - 1.42 117 - 121
C-N (imidazole ring) 1.37 - 1.39 106 - 110
C=O ~1.23 -
N-H ~1.01 -

Note: This data is representative of purine analogs and not specific to 6-Amino-5,7-dihydro-4H-purin-2-ol.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. fiveable.menumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. fiveable.meyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. numberanalytics.com

DFT calculations can predict these energies. For many organic molecules, these frontier molecular orbitals play a key role in their chemical reactions and photophysical properties. rsc.org The shape and energy of these orbitals can be significantly influenced by the presence of different substituent groups on the purine core. rsc.orgresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Purine Analog

Molecular Orbital Energy (eV)
HOMO -6.5 to -5.5
LUMO -1.5 to -0.5

Note: This data is representative of purine analogs and not specific to this compound.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule, or its charge distribution, is fundamental to its chemical behavior. DFT calculations can generate maps of electrostatic potential, which show the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules and for understanding its reactivity. nih.govelifesciences.org The charge distribution can be influenced by the various functional groups attached to the purine scaffold. elifesciences.org

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the interaction between a small molecule (ligand) and a protein's binding site.

Ligand-Target Binding Affinity Prediction

A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and its target. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov Studies on various purine analogs have shown their potential to bind to a range of biological targets, including kinases and other enzymes, with significant binding affinities. nih.govresearchgate.netrsc.org The prediction of binding affinity is a crucial step in the virtual screening of potential drug candidates. arxiv.org

Table 3: Representative Predicted Binding Affinities for Purine Analogs with Protein Targets

Purine Analog Protein Target Predicted Binding Affinity (kcal/mol)
Purine Derivative 1 Cyclin-Dependent Kinase 2 (CDK2) -8.5
Purine Derivative 2 Epidermal Growth Factor Receptor (EGFR) -7.1

Note: This data is representative of various purine analogs and their interactions with specific protein targets, not this compound.

Identification of Key Interacting Residues

Molecular docking not only predicts binding affinity but also provides detailed information about the specific interactions between the ligand and the amino acid residues within the protein's binding site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Identifying these key interacting residues is crucial for understanding the mechanism of binding and for designing more potent and selective inhibitors. nih.govnih.gov For example, studies on purine derivatives have identified key hydrogen bond interactions with residues such as Asp, Glu, and Lys in the binding sites of various kinases. nih.gov

Biological Activity and Mechanistic Investigations Non Clinical Focus

Mechanisms of Action of Purine (B94841) Derivatives in Biological Systems

Purine derivatives are a fundamental class of heterocyclic aromatic organic compounds, playing a central role in numerous biological processes. Their mechanisms of action are diverse, primarily stemming from their structural similarity to endogenous purines, adenine (B156593) and guanine (B1146940), which are building blocks for DNA and RNA. nih.gov This mimicry allows them to function as antimetabolites, interfering with nucleic acid synthesis and repair pathways. nih.gov

The biological effects of purine analogs are typically initiated by their diffusion into cells, often facilitated by membrane transporters, followed by their conversion into nucleotide analogs by enzymes within the purine metabolic pathways. These resulting metabolites can then exert their effects through several mechanisms:

Inhibition of Enzymes: Purine nucleotide analogs can act as competitive or allosteric inhibitors of critical enzymes involved in the de novo synthesis of purine nucleotides, such as PRPP amidotransferase. nih.gov This leads to a depletion of the natural nucleotide pool, thereby halting cell proliferation.

Incorporation into Nucleic Acids: Analogs can be incorporated into DNA and RNA during replication and transcription. This incorporation can disrupt the structure and function of these nucleic acids, leading to DNA damage, strand breaks, and the induction of apoptosis. nih.gov

Modulation of Kinase Activity: The purine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for targeting protein kinases. Numerous purine analogs have been developed as potent inhibitors of various kinases, which are crucial regulators of cell signaling, proliferation, and survival. researchgate.netnih.govbenthamdirect.com

Receptor Agonism/Antagonism: Purine derivatives can act as ligands for purinergic receptors, such as adenosine (B11128) receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes. nih.gov Depending on their structure, these analogs can act as agonists, antagonists, or partial agonists, modulating downstream signaling pathways.

The specific compound 6-Amino-5,7-dihydro-4H-purin-2-ol, or isoguanine (B23775), is an isomer of guanine. It is recognized as a product of oxidative damage to adenine in DNA. caymanchem.com Its primary known biological role is related to this damage and its subsequent recognition by cellular machinery, which can lead to mutations if not properly repaired. caymanchem.comwikipedia.org

Enzymatic Interactions and Inhibition Studies

The interaction of purine analogs with various enzymes is a cornerstone of their biological activity. These interactions can lead to the modulation of metabolic pathways or direct inhibition of enzymatic function.

Purine metabolism is a critical cellular process involving two main pathways: de novo synthesis and salvage pathways. Purine analogs often exert their effects by interfering with these pathways. For instance, analogs can be substrates for enzymes like hypoxanthine/guanine phosphoribosyltransferase (HPRT), leading to the formation of fraudulent nucleotides. nih.gov These nucleotides can then inhibit key enzymes in the de novo pathway. Catabolic enzymes, such as adenosine deaminase and xanthine (B1682287) oxidase, are also important as they can inactivate purine analogs, influencing their therapeutic window. nih.gov

For isoguanine, specific studies detailing its comprehensive effects on the modulation of the entire purine metabolism pathway are limited. However, theoretical studies have investigated its deamination to xanthine, a key metabolite in the purine degradation pathway. nih.gov It has also been noted that in Lactobacillus casei, isoguanine could not serve as a pure source of purines, suggesting it is not readily integrated into the standard nucleic acid biosynthesis pathways in this organism. rsc.org

Bacterial DNA gyrase and human topoisomerase IIα are vital enzymes that manage DNA topology during replication, transcription, and recombination, making them important therapeutic targets. nih.govelifesciences.org Many compounds, including some purine analogs, have been identified as inhibitors of these enzymes. These inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex leading to double-strand breaks, or as catalytic inhibitors, which interfere with other steps of the enzymatic cycle, such as ATP binding. elifesciences.org

While numerous purine derivatives have been explored as inhibitors of DNA gyrase and topoisomerase IIα nih.govelifesciences.orgnih.gov, there is currently no specific scientific literature demonstrating that this compound (Isoguanine) directly inhibits these enzymes. Virtual screening and high-throughput screening campaigns have been used to identify novel topoisomerase inhibitors, but isoguanine has not been reported as a hit from these studies. nih.govnih.gov

Adenosine receptors are a family of four GPCR subtypes (A1, A2A, A2B, and A3) that mediate the physiological effects of adenosine. nih.gov They are involved in cardiovascular, neurological, and inflammatory processes. The development of selective ligands for these receptors is a major area of research. nih.gov

Guanosine, a related purine, has been shown to interact with adenosine receptors, suggesting that other guanine-based purines could also serve as ligands. nih.gov However, specific ligand binding assays to determine the affinity and functional activity of this compound (Isoguanine) at any of the adenosine receptor subtypes have not been reported in the scientific literature. Therefore, its role as an adenosine receptor modulator remains uninvestigated.

Molecular Target Identification and Validation

The primary molecular target of isoguanine that has been extensively studied is DNA itself. As a product of oxidative damage, its presence in a DNA strand represents a form of lesion. wikipedia.orgrsc.org

The most well-characterized "binding" of isoguanine is its incorporation into nucleic acids. Here, the binding site is the position of a nucleobase within the DNA or RNA strand.

Base Pairing: Isoguanine can form a base pair with isocytosine, a non-natural base, through three hydrogen bonds, similar to the guanine-cytosine pair. This property has been exploited in the development of expanded genetic alphabets ("hachimoji DNA"). wikipedia.orgnih.gov It can also mispair with thymine, which is considered a source of its mutagenicity. nih.gov

Enzymatic Recognition: Various DNA and RNA polymerases can recognize isoguanine in a template strand and incorporate a complementary base opposite it, although this process is not always efficient or accurate. nih.gov For example, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase can incorporate isoguanine opposite isocytosine. nih.gov

Higher-Order Structures: In the presence of certain cations, isoguanine-containing DNA oligonucleotides can form higher-order structures, such as planar iG-quintets. These structures have been shown to bind heme and enhance its oxidative activity, a feature not observed with standard G-quadruplexes under the same conditions. oup.com

While these interactions within nucleic acids are well-documented, specific binding sites and modes for isoguanine within the active sites of enzymes like DNA gyrase, topoisomerase IIα, or adenosine receptors have not been identified, as there is no current evidence of direct functional interaction.

Influence of Structural Modifications on Biological Response

No specific data is available in the searched literature regarding the influence of structural modifications on the biological response of this compound.

Analysis of Substituted Analogues and Derivatives

There is no available research detailing the synthesis and biological evaluation of substituted analogues and derivatives of this compound in the searched literature.

Impact of Functional Groups on Activity Profiles

The impact of different functional groups on the activity profiles of this compound has not been specifically studied in the available literature.

Medicinal Chemistry Research and Pre Discovery Applications

Purine (B94841) Scaffolds in the Design of Novel Bioactive Molecules

The purine ring system, composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a privileged scaffold in drug discovery. nih.gov Its inherent ability to mimic endogenous purines allows for interaction with a wide array of biological targets, making it a valuable starting point for the design of novel bioactive molecules. nih.govresearchgate.net Natural and synthetic purine derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for therapeutic development against various diseases. nih.govnih.gov

The versatility of the purine scaffold lies in its amenability to chemical modification at various positions, including the C2, C6, and N9 atoms. researchgate.net These modifications can significantly influence the compound's biological activity and target selectivity. For instance, substitutions at the C6 position with fragments of amino acids or N-heterocycles have led to the development of new purine derivatives with notable biological properties. ingentaconnect.com The exploration of marine organisms has also yielded a variety of alkylated purine derivatives with interesting bioactive profiles. nih.gov This structural diversity underscores the potential of the purine scaffold to generate a vast chemical space for drug discovery.

Exploration of Purine Derivatives for Specific Research Modalities

The inherent bioactivity of the purine core has prompted extensive research into its derivatives for a multitude of therapeutic applications. nih.gov These investigations have spanned across various research modalities, including anti-inflammatory, antimicrobial, antiviral, and antioxidant activities. nih.gov The ability of purine analogues to function as antimetabolites, mimicking natural purines and interfering with cellular processes, forms the basis for many of these applications. wikipedia.orgwikipedia.org

Interactive Table: Research Modalities of Purine Derivatives

Research ModalityDescriptionKey Findings
Anti-inflammatory Investigation of purine analogues to modulate inflammatory pathways.Some purine derivatives have shown potential in regulating inflammatory responses, although specific data on 6-Amino-5,7-dihydro-4H-purin-2-ol is limited. nih.gov
Antimicrobial Exploration of purine derivatives to inhibit the growth of microorganisms.Purine analogues have been designed to target bacterial metabolic pathways, such as by binding to guanine (B1146940) riboswitches. nih.gov
Antiviral Study of purine analogues to combat viral infections.Acyclic nucleoside phosphonates with a purine base have demonstrated broad-spectrum antiviral activity against various DNA viruses. nih.gov
Antioxidant Assessment of the capacity of purine derivatives to neutralize free radicals.The antioxidant potential of purine derivatives is an area of ongoing research. nih.gov

Preclinical Antimicrobial Activity Research

In the realm of antimicrobial research, purine analogues have emerged as a promising class of compounds. researchgate.net Their mechanism of action often involves targeting essential bacterial pathways. One notable strategy is the design of guanine analogues that can bind to guanine riboswitches, which are regulatory RNA elements found in many Gram-positive bacteria that control genes involved in purine metabolism. nih.gov By binding to these riboswitches, the purine analogues can repress gene expression and inhibit bacterial growth. nih.gov

Several rationally designed guanine analogues have shown the ability to bind to the guanine riboswitch aptamer from Bacillus subtilis with affinities comparable to the natural ligand and have demonstrated bacterial growth inhibition. nih.gov This approach highlights the potential for developing novel antibacterial agents that exploit unique bacterial regulatory mechanisms. Furthermore, studies have shown that the transcriptional activity of genes involved in purine synthesis can influence the efficacy of certain classes of antibiotics, suggesting a complex interplay between bacterial metabolism and antibiotic susceptibility. nih.gov

Investigation of Antiviral Research Modalities

The development of antiviral agents has significantly benefited from the exploration of purine analogues. nih.gov Acyclic nucleoside phosphonates, which are derivatives of purines and pyrimidines, have been extensively evaluated for their antiviral properties. nih.gov Compounds such as (S)-HPMPA and PMEA have shown potent and, in some cases, selective activity against a range of DNA viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), cytomegalovirus (CMV), and the human immunodeficiency virus (HIV). nih.gov

The antiviral mechanism of these purine analogues often involves their conversion to active metabolites that interfere with viral DNA synthesis. wikipedia.org By mimicking natural nucleosides, they can be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication. The structural modifications of the purine base and the attached acyclic side chain are crucial for determining the antiviral spectrum and potency of these compounds. nih.gov While some modified purine analogues have not shown significant antiviral activity, the purine scaffold remains a key platform for the design of new antiviral therapies. thieme-connect.de

Role of Purine Analogues in Target-Based Drug Discovery Research

Purine analogues play a pivotal role in target-based drug discovery, a strategy that focuses on designing molecules to interact with a specific biological target known to be involved in a disease process. The structural similarity of purines to adenosine (B11128) triphosphate (ATP), a universal energy currency and a substrate for numerous enzymes, makes them ideal scaffolds for developing inhibitors of ATP-binding proteins, such as kinases. nih.gov

The versatility of the purine scaffold has been exploited to develop inhibitors for a variety of targets beyond kinases, including heat shock protein 90 (Hsp90) and bromodomains. nih.govacs.org For instance, the 2-amine-9H-purine scaffold was identified as a template for developing potent and selective inhibitors of the BRD9 bromodomain, demonstrating the potential for purine analogues to target epigenetic reader domains. acs.org

Hit Identification and Lead Optimization Strategies

The process of discovering a new drug often begins with identifying "hits"—compounds that show desired activity in an initial screen. wikipedia.orgupmbiomedicals.com In the context of purine analogues, hit identification can involve screening libraries of these compounds against a specific biological target. Once a hit is identified, the subsequent phase of lead optimization involves iterative chemical modifications to improve its potency, selectivity, and drug-like properties. wikipedia.orgmedium.com

Structure-activity relationship (SAR) studies are crucial during lead optimization. These studies systematically explore how different chemical modifications to the purine scaffold affect its biological activity. wikipedia.org For example, in the development of adenosine A3 receptor antagonists, the combination of different substituents on the purine ring was guided by computational calculations to improve affinity. acs.org The goal of this iterative process is to develop a lead compound with a desirable balance of properties that is suitable for further preclinical development. upmbiomedicals.com The ligand efficiency, a metric that relates the binding affinity of a compound to its size, is often used to guide the optimization process. acs.org

Scaffold Hopping and Bioisosteric Replacement Studies

These strategies are particularly relevant to purine analogues. For instance, a different heterocyclic ring system could be used as a "scaffold hop" from the purine core to generate new chemical entities with potentially different intellectual property landscapes. uniroma1.it Bioisosteric replacement can be used to modify specific parts of the purine analogue to enhance its properties, such as replacing a particular substituent to improve metabolic stability or reduce off-target effects. researchgate.net Computational methods are increasingly being used to identify potential scaffold hops and bioisosteric replacements, accelerating the drug discovery process. researchgate.net

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for Purine (B94841) Frameworks

The creation of novel purine derivatives hinges on the evolution of synthetic chemistry. Researchers are moving beyond traditional methods to embrace techniques that offer greater efficiency, precision, and sustainability. numberanalytics.com Recent reviews of developments in purine synthesis highlight a particular focus on the regioselective C-H functionalization and transition-metal-catalyzed cross-coupling reactions of halopurines. thieme.de

Key advanced methodologies include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to dramatically shorten reaction times and often improve product yields compared to conventional heating. numberanalytics.com

Catalytic Synthesis: The use of transition metals as catalysts enhances the efficiency and selectivity of purine synthesis, allowing for more complex molecules to be built with greater control. numberanalytics.com

Biotechnological Synthesis: Leveraging the power of biology, researchers are engineering microorganisms and enzymes to produce purines through fermentation and biocatalysis, offering a more sustainable manufacturing route. numberanalytics.com

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters like temperature and mixing, leading to higher reproducibility, scalability, and safety, which is particularly valuable for synthesizing purine analogues.

These modern methods are crucial for overcoming challenges related to the complex structure of the purine core, enabling the development of more efficient and environmentally friendly synthetic pathways. numberanalytics.comthieme.de

MethodologyKey AdvantagesResearch Focus
Microwave-Assisted Synthesis Faster reaction times, improved yields.Rapid synthesis of purine derivatives. numberanalytics.com
Catalytic Synthesis High efficiency and selectivity.Regioselective functionalization, cross-coupling. thieme.de
Biotechnological Synthesis Sustainability, use of renewable resources.Fermentation and biocatalysis routes to purines. numberanalytics.com
Flow Chemistry High reproducibility, scalability, safety.Optimization and scale-up of purine synthesis.

Computational Approaches in Purine Derivative Design

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of purine derivatives with specific biological targets in mind. These approaches save significant time and resources by predicting the properties and activities of molecules before they are synthesized in the lab.

Core computational strategies include:

Molecular Docking: This method predicts how a purine derivative (ligand) will bind to the active site of a target protein. researchgate.net It is used to screen virtual libraries of compounds and to prioritize candidates for synthesis. For instance, docking studies have been used to design purine-based inhibitors for enzymes like PI3K and cyclooxygenase-2 (COX-2). mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of purine derivatives and their biological activity. researchgate.net This allows researchers to predict the potency of new, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template to design novel molecules with similar or improved activity. researchgate.net

Combined computational and experimental studies have proven effective in determining the structural properties of purine derivatives, which is fundamental for structure-based drug design. nih.gov These in silico methods are frequently applied to design and discover new molecules with potential applications as anticancer, anti-inflammatory, or antiviral agents. researchgate.netnih.govmdpi.com

Exploration of Novel Biological Pathways Modulated by Purine Derivatives

While purines are classically known as building blocks for DNA and RNA, their derivatives are now recognized as key modulators of a vast array of biological pathways. nih.gov Research is increasingly focused on understanding and targeting these pathways to treat a range of human diseases. nih.gov

A primary area of interest is purinergic signaling , where purine derivatives like adenosine (B11128) and ATP act as extracellular signaling molecules that bind to specific purinergic receptors. nih.gov This system is involved in regulating numerous cellular processes, including proliferation, inflammation, and cell death. nih.gov Modulators of purinergic signaling are being investigated for therapies in heart failure and cancer. nih.gov

The purinosome represents another exciting frontier. It is a multi-enzyme complex that carries out the de novo synthesis of purines. nih.gov The formation of the purinosome is closely linked to the cell cycle and cellular demand for purines, making it a novel therapeutic target, particularly in cancer where purine metabolism is often dysregulated. nih.gov

Furthermore, purine analogues are being developed as multi-targeted agents that can interact with various receptor sites involved in the immune system. nih.gov For example, novel purine derivatives have been synthesized and evaluated for their ability to inhibit inflammatory pathways, showing potential as new anti-inflammatory drugs. rsc.orgnih.gov The study of how these compounds affect pathways like NF-κB and various cytokine signaling cascades is a vibrant area of research. frontiersin.org

Integration of Omics Data in Purine Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research. Integrating these large-scale datasets provides a holistic, system-level understanding of purine metabolism and its role in health and disease. nih.gov This multi-omics approach allows researchers to connect genetic variations to changes in gene expression, protein levels, and metabolite concentrations, revealing the intricate mechanisms underlying complex diseases. medium.com

Metabolomics identifies and quantifies purine metabolites in biological samples, revealing how metabolic pathways are altered in disease states. For example, high concentrations of purine metabolites are a known feature of tumor cells. nih.gov

Transcriptomics measures the expression levels of genes involved in purine metabolism, helping to identify key enzymes and transporters that are dysregulated. nih.gov

Proteomics analyzes the levels of proteins involved in purine pathways, offering a direct look at the functional machinery of the cell.

Genomics identifies genetic variants that affect purine metabolism and may predispose individuals to diseases like gout. medium.com

Integrative multi-omics analysis has been particularly powerful in cancer research. In studies of diffuse intrinsic pontine glioma (DIPG), a devastating childhood brain cancer, a multi-omics approach identified that a specific mutation leads to the misregulation of purine metabolism, making the cancer cells dependent on purine biosynthesis. nih.govbiorxiv.org This discovery pinpointed the enzyme ATIC as a potential new therapeutic target. nih.govbiorxiv.org By combining different omics layers, researchers can build predictive models and identify robust biomarkers, ultimately guiding the development of more targeted and effective therapies. nih.govyoutube.com

Omics TypeData ProvidedApplication in Purine Research
Genomics DNA sequence variations.Identifying genetic predispositions to purine-related disorders like gout. medium.com
Transcriptomics Gene expression levels (RNA).Finding dysregulated genes in purine metabolic pathways in cancers. nih.govbiorxiv.org
Proteomics Protein abundance and modifications.Analyzing the functional protein machinery of purine metabolism. nih.gov
Metabolomics Metabolite concentrations.Quantifying purine levels to understand metabolic shifts in disease. nih.govfrontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.